(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound that features a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of ethyl 3-bromo-2-methylacrylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids/Bases: For hydrolysis reactions, common reagents include hydrochloric acid or sodium hydroxide.
Major Products Formed
Cross-Coupling Products: Formation of biaryl or styrene derivatives.
Boronic Acids: Resulting from oxidation of the boronate ester group.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In organic chemistry, (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine
While specific biological applications of this compound are not well-documented, boronate esters in general have been explored for their potential in drug delivery and as enzyme inhibitors. The unique properties of boron-containing compounds can be leveraged to design molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds is crucial for developing new materials with desirable properties.
Mechanism of Action
The primary mechanism by which (E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of a palladium complex with the boronate ester and the halide substrate, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in Suzuki-Miyaura cross-coupling.
4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane: A similar boronate ester with different substituents.
Uniqueness
(E)-Ethyl 3-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is unique due to its specific structure, which combines an acrylate ester with a boronate ester. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C18H25BO4 |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
ethyl 3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H25BO4/c1-7-21-16(20)11-9-14-8-10-15(12-13(14)2)19-22-17(3,4)18(5,6)23-19/h8-12H,7H2,1-6H3 |
InChI Key |
MMHROXPLEBAVPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=CC(=O)OCC)C |
Origin of Product |
United States |
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